molecular formula C9H10BrClFN B6255059 2-(4-bromo-2-fluorophenyl)azetidine hydrochloride CAS No. 2694733-98-5

2-(4-bromo-2-fluorophenyl)azetidine hydrochloride

Cat. No. B6255059
CAS RN: 2694733-98-5
M. Wt: 266.5
InChI Key:
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Description

2-(4-Bromo-2-fluorophenyl)azetidine hydrochloride (2-BrFPhA-HCl) is a synthetic compound that has become increasingly popular in the scientific research community due to its unique properties. It has been used in various studies to investigate the mechanism of action and biochemical and physiological effects of various compounds.

Scientific Research Applications

2-(4-bromo-2-fluorophenyl)azetidine hydrochloride has been used in various scientific research studies due to its unique properties. It has been studied as a potential inhibitor of the HIV-1 protease enzyme, as well as a potential inhibitor of the human ether-a-go-go-related gene (hERG) channel. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of acetylcholine levels in the brain. Furthermore, 2-(4-bromo-2-fluorophenyl)azetidine hydrochloride has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.

Mechanism of Action

The exact mechanism of action of 2-(4-bromo-2-fluorophenyl)azetidine hydrochloride is still not fully understood. However, it is believed that the compound binds to the active site of the target enzyme and prevents it from performing its normal function. This inhibition of the enzyme’s activity results in the desired biochemical or physiological effects.
Biochemical and Physiological Effects
2-(4-bromo-2-fluorophenyl)azetidine hydrochloride has been studied for its potential effects on various biochemical and physiological processes. For example, it has been studied as a potential inhibitor of the HIV-1 protease enzyme, which is involved in the replication of the virus. Inhibition of this enzyme can lead to a decrease in the amount of virus in the body, which can be beneficial for those infected with HIV. Furthermore, 2-(4-bromo-2-fluorophenyl)azetidine hydrochloride has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of acetylcholine levels in the brain. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have beneficial effects on memory and cognition.

Advantages and Limitations for Lab Experiments

2-(4-bromo-2-fluorophenyl)azetidine hydrochloride has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, which makes it a cost-effective option for research. Second, it is relatively stable, which makes it an ideal compound for long-term studies. Finally, it has a relatively low toxicity, which makes it safe to use in laboratory experiments.
However, there are also some limitations to using 2-(4-bromo-2-fluorophenyl)azetidine hydrochloride in laboratory experiments. First, the exact mechanism of action of the compound is still not fully understood, which can make it difficult to interpret the results of experiments. Second, the compound is relatively new, so there is limited research available on its effects. Finally, the compound is relatively expensive, which can limit its use in some research projects.

Future Directions

There are several potential future directions for research on 2-(4-bromo-2-fluorophenyl)azetidine hydrochloride. First, further research could be conducted to better understand the exact mechanism of action of the compound. Second, further research could be conducted to better understand the biochemical and physiological effects of the compound. Third, further research could be conducted to explore potential applications of the compound in the treatment of various diseases. Fourth, further research could be conducted to explore potential uses of the compound in drug development. Finally, further research could be conducted to explore potential uses of the compound in industrial processes.

Synthesis Methods

2-(4-bromo-2-fluorophenyl)azetidine hydrochloride is synthesized through an aldol condensation reaction between 4-bromo-2-fluorophenylacetaldehyde and ethyl azetidine-2-carboxylate. This reaction is catalyzed by sodium hydroxide, and the product is then further purified by recrystallization. The entire synthesis process is relatively straightforward and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-2-fluorophenyl)azetidine hydrochloride involves the reaction of 4-bromo-2-fluoroaniline with ethyl 2-bromoacetate to form 2-(4-bromo-2-fluorophenyl)azetidin-3-one, which is then hydrolyzed to yield the final product as a hydrochloride salt.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "ethyl 2-bromoacetate", "sodium hydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromo-2-fluoroaniline (1.0 equiv) and sodium hydride (1.2 equiv) in dry DMF and stir for 30 minutes at room temperature.", "Step 2: Add ethyl 2-bromoacetate (1.1 equiv) dropwise to the reaction mixture and stir for 12 hours at room temperature.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Purify the crude product by column chromatography to obtain 2-(4-bromo-2-fluorophenyl)azetidin-3-one as a white solid.", "Step 5: Dissolve 2-(4-bromo-2-fluorophenyl)azetidin-3-one (1.0 equiv) in hydrochloric acid and stir for 2 hours at room temperature.", "Step 6: Precipitate the product by adding water and filter to obtain 2-(4-bromo-2-fluorophenyl)azetidine hydrochloride as a white solid." ] }

CAS RN

2694733-98-5

Product Name

2-(4-bromo-2-fluorophenyl)azetidine hydrochloride

Molecular Formula

C9H10BrClFN

Molecular Weight

266.5

Purity

95

Origin of Product

United States

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